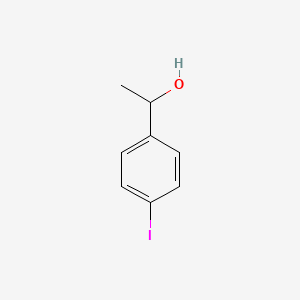

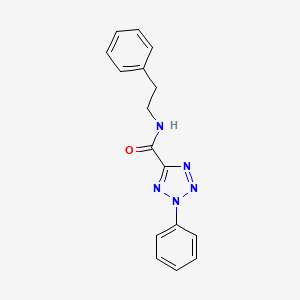

![molecular formula C6H4N6 B2926779 5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 28524-58-5](/img/structure/B2926779.png)

5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound . This compound is part of the 1,2,4-triazolopyrimidine class, which is known for its diverse biological properties . It’s worth noting that this class of compounds has been recognized as important due to their variety of chemical and biological significance to medicinal chemistry .

Synthesis Analysis

This compound can be synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation . This method has several advantages including short reaction times, good yields, high selectivity, and operational simplicity .Molecular Structure Analysis

The structures of the target compounds were confirmed by inspection of their 1H-NMR, 13C-NMR, IR, and MS spectra .Chemical Reactions Analysis

The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various spectroscopic techniques such as 1H-NMR, 13C-NMR, IR, and MS .科学的研究の応用

Organic Synthesis

This compound is utilized in the one-pot synthesis of various heterocyclic compounds. It serves as a building block for the creation of 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles . These are synthesized through a reaction with 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes, facilitated by NaOH in ethanol . This method is valued for its short reaction times, good yields, high selectivity , and operational simplicity .

Anti-inflammatory Applications

In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties . They have shown significant efficacy in vitro, exhibiting RBC membrane stabilization , inhibition of protein denaturation , and inhibition of COX enzymes . These findings suggest potential for development into anti-inflammatory drugs.

Antimicrobial Activity

The triazolopyrimidine scaffold is part of compounds that have been tested for their antimicrobial activity . Specifically, derivatives containing this core structure have been identified as promising lead compounds for the development of agrobactericides . This application is crucial for enhancing crop protection and food security.

Enzyme Inhibition

Derivatives of 5-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile have been studied for their ability to inhibit certain enzymes. For instance, they have been found to have COX-2 inhibitory capabilities , which is significant for the treatment of conditions like pain and arthritis .

Therapeutic Targets for Metabolic Disorders

The compound’s derivatives are being explored as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This is due to their interaction with fatty acid-binding proteins (FABPs), particularly FABP4 and FABP5 .

Synthesis of Diverse Purine Analogues

An operationally simple method has been developed for synthesizing diverse purine analogues using this compound. These analogues have shown promise as anti-inflammatory agents , and their synthesis is achieved under green conditions .

Development of Novel Pharmaceuticals

The triazolopyrimidine core is a part of synthetic pharmacophores which possess a variety of pharmaceutical properties, including anti-parasitic, antimicrobial, anticancer , and antibiotic activities . This highlights the compound’s role in the discovery of new drugs.

Multi-Component Reactions (MCRs)

This compound is integral to MCRs, which are popular in the discovery of biologically active novel compounds. MCRs allow for the rapid assembly of multiple reactants into higher molecular weight compounds in one-pot, which is advantageous for experimental simplicity, atom economy , and high product yields .

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been reported to exhibit significant biological activities . They have been used in the design and synthesis of novel anti-infective agents , and have shown potential in the treatment of various diseases .

Mode of Action

Similar compounds have been reported to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction , which is crucial for the replication of certain viruses .

Biochemical Pathways

Similar compounds have been reported to have a variety of biological activities, including anti-parasitic, antimicrobial, anticancer, and antibiotic activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been reported to have favourable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit the replication of certain viruses , suggesting that this compound may have similar antiviral effects.

Action Environment

The synthesis of similar compounds has been reported to be influenced by factors such as temperature and the presence of certain catalysts .

将来の方向性

The future directions in the research of this compound could involve the development of regioselective one-pot procedures for the synthesis of 2-amino-7-aryl-5-methyl- and 2-amino-5-aryl-7-methyl-TZPs of interest in the preparation of antiviral agents . Additionally, the novel synthesized scaffolds could be functionalized at the C-2 position and evaluated for their antiviral activity against RNA viruses .

特性

IUPAC Name |

5-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N6/c7-1-4-2-12-6(9-3-10-12)11-5(4)8/h2-3H,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDRZWPFFGXXGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC2=NC=NN21)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2926696.png)

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)

![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)

![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)